molecular formula C24H22N2O3 B13347009 6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane

6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane

Cat. No.: B13347009
M. Wt: 386.4 g/mol
InChI Key: DSGSYEZZQRIVPU-UHFFFAOYSA-N
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Description

6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spirocyclic compounds, which are known for their stability and diverse applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. This reaction is facilitated by a hydroxide base, which promotes the formation of the azetidine ring . The reaction conditions are optimized to achieve high yields and purity, often involving temperatures around 100°C and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to industrial production is optimizing the reaction conditions to maximize yield and minimize costs. This often involves using commercially available starting materials and optimizing reaction times and temperatures. The final product is typically purified using standard techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane exerts its effects is primarily through its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can influence various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a balance of stability and reactivity, making it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

6-benzhydryl-3-(4-nitrophenyl)-1-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C24H22N2O3/c27-26(28)21-13-11-18(12-14-21)22-15-29-24(22)16-25(17-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22-23H,15-17H2

InChI Key

DSGSYEZZQRIVPU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(O1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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